2-Isopropenylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

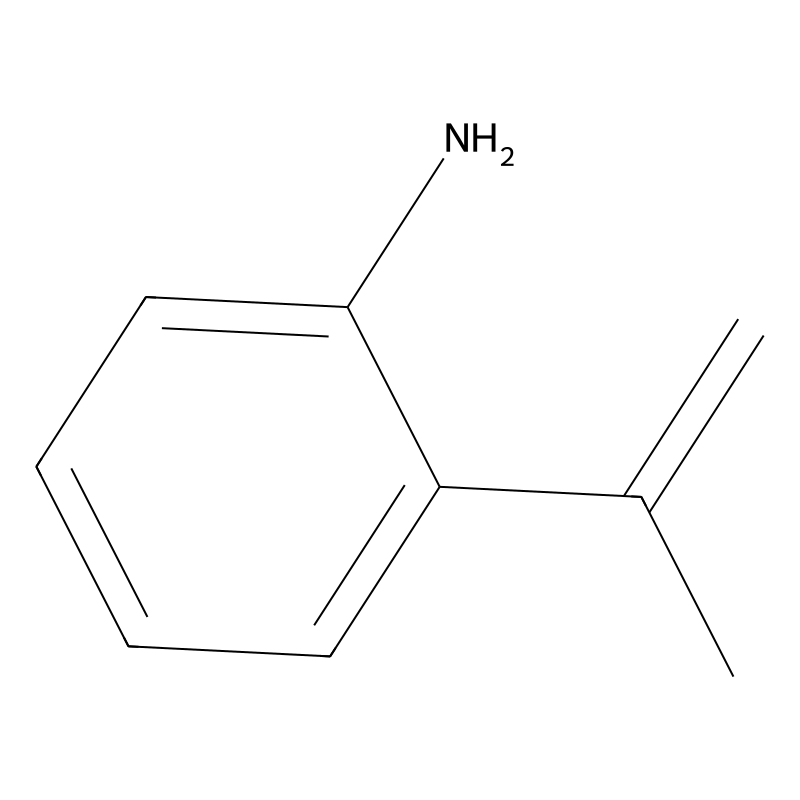

2-Isopropenylaniline is an organic compound characterized by its structure, which includes an isopropenyl group attached to an aniline moiety. Its chemical formula is , and it has a molecular weight of approximately 135.19 g/mol. The compound appears as a colorless to pale yellow liquid with a distinct amine odor. It is known for its reactivity, particularly in polymerization reactions, and is often utilized in various industrial applications due to its unique chemical properties .

Synthesis of other molecules:

- One area of research has involved using 2-isopropenylaniline as a starting material for the synthesis of other molecules. For example, a study published in the journal Inorganic Chemistry describes its use in the creation of a colorless amine-coordinated zinc complex [].

Enzyme studies:

- Another area of research has focused on the role of 2-isopropenylaniline in understanding the behavior of enzymes. A study published in the journal Biochemical Journal investigated the substrate specificity of aniline dioxygenase, an enzyme that breaks down certain organic compounds []. The researchers found that 2-isopropenylaniline played a role in the enzyme's activity.

Other potential applications:

- There is ongoing research into the potential applications of 2-isopropenylaniline in other areas, such as the development of new materials or drugs. However, this research is still in its early stages, and more information is needed to determine the full potential of this compound.

- Polymerization: The compound can undergo free radical polymerization, leading to the formation of polymers that have applications in coatings and adhesives.

- Electrophilic Aromatic Substitution: As an aniline derivative, it can react with electrophiles, allowing for the introduction of various substituents onto the aromatic ring.

- Nucleophilic Addition: The amine group can act as a nucleophile, participating in reactions with carbonyl compounds to form imines or amines .

The biological activity of 2-Isopropenylaniline has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effectiveness against certain bacterial strains. Additionally, its derivatives have shown promise in anti-cancer research, although more studies are needed to fully understand its mechanisms and efficacy in biological systems .

Several synthesis methods for 2-Isopropenylaniline have been reported:

- Direct Alkylation: This method involves the alkylation of aniline with isopropenyl bromide or chloride under basic conditions.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving isopropenyl alcohol and aniline, often catalyzed by acid or base.

- Rearrangement Reactions: Certain rearrangements of related compounds can yield 2-Isopropenylaniline as a product .

2-Isopropenylaniline finds a variety of applications across different industries:

- Chemical Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

- Coatings and Adhesives: Due to its polymerization capabilities, it is used in formulating coatings and adhesives that require durability and resistance to environmental factors.

- Corrosion Inhibitors: The compound is also employed as a corrosion inhibitor in metalworking fluids .

Studies on the interactions of 2-Isopropenylaniline with other compounds highlight its versatility:

- Complex Formation: It has been shown to form complexes with metal ions, which can enhance the stability and efficacy of certain catalysts.

- Reactivity with Functional Groups: Its interactions with various functional groups have been studied to understand its reactivity patterns, particularly in the context of polymer chemistry .

Several compounds share structural similarities with 2-Isopropenylaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Aniline | Simple amine with phenyl group | Widely used as a precursor for dyes and drugs |

| N-Isopropyl Aniline | Isopropyl group attached to nitrogen | Exhibits different solubility properties |

| 2-Methyl Aniline | Methyl group on the second carbon | Commonly used in dye manufacturing |

| 3-Isopropenylaniline | Isopropenyl group at the meta position | Different reactivity due to position of substituent |

2-Isopropenylaniline stands out due to its specific isopropenyl substitution at the ortho position relative to the amine group, which significantly influences its reactivity and application potential compared to other similar compounds .

Traditional Synthetic Pathways

The synthesis of 2-isopropenylaniline has been achieved through several traditional methodologies, with the most established route involving a two-step sequence starting from readily available precursors [1]. The preparation typically begins with methyl lithium addition to 2-amino-acetophenones or methyl anthranilic esters, followed by dehydration of the resulting tertiary alcohol to yield the desired isopropenyl group [1]. This method provides reliable access to the compound, though it requires careful handling of organolithium reagents and precise control of reaction conditions.

Alternative traditional approaches include the direct alkylation of aniline derivatives with isopropenyl halides under basic conditions [2]. The reaction mechanism involves nucleophilic substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the isopropenyl halide, displacing the halide ion and forming the carbon-nitrogen bond [2]. Common bases employed in these transformations include potassium carbonate and sodium hydroxide, which serve to deprotonate the aniline and enhance its nucleophilicity [2].

Reductive alkylation represents another traditional pathway for 2-isopropenylaniline synthesis [2]. This approach involves the initial formation of an imine intermediate through the reaction of aniline with an appropriate ketone, followed by reduction using agents such as sodium borohydride or catalytic hydrogenation [2]. The reductive alkylation method offers better control over multiple alkylation events compared to direct alkylation procedures [2].

Catalytic Approaches in Modern Synthesis

Lewis Acid-Catalyzed Cyclization Reactions

Lewis acid catalysis has emerged as a powerful tool for the synthesis and transformation of 2-isopropenylaniline derivatives [3] [4]. These catalysts function as electron pair acceptors, increasing the reactivity of substrates by coordinating to electronegative atoms such as nitrogen and oxygen [3]. Common Lewis acid catalysts employed include aluminum trichloride, boron trifluoride, tin tetrachloride, and various early and late transition metal complexes [3].

The mechanism of Lewis acid-catalyzed reactions involving 2-isopropenylaniline typically begins with substrate complexation, where the Lewis acid coordinates to the lone pair on the nitrogen atom [3]. This coordination withdraws electron density and activates the substrate toward subsequent transformations [3]. In cyclization reactions, the activated substrate undergoes intramolecular nucleophilic attack, often facilitated by the proximity effect imposed by the molecular framework [3].

| Lewis Acid Catalyst | Reaction Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|

| Aluminum Trichloride | 80-120 | 75-85 | High regioselectivity |

| Boron Trifluoride | 60-100 | 70-80 | Moderate selectivity |

| Zinc Chloride | 100-140 | 65-75 | Good chemoselectivity |

Recent developments in chiral Lewis acid catalysis have enabled enantioselective transformations of 2-isopropenylaniline [4]. The coordination of chiral ligands to metal centers creates asymmetric environments that can distinguish between enantiotopic faces of prochiral substrates [4]. These systems have demonstrated particular utility in the formation of tetrahydroquinoline derivatives with high enantiomeric excess [4].

Transition Metal-Mediated Coupling Processes

Transition metal catalysis has revolutionized the synthesis and functionalization of 2-isopropenylaniline through various coupling processes [5] [6]. Palladium-catalyzed reactions represent the most extensively studied methodology, offering versatile approaches for carbon-carbon and carbon-nitrogen bond formation [5]. The general catalytic cycle involves oxidative addition, transmetallation, and reductive elimination steps [7].

Rhodium-catalyzed hydroaminomethylation has emerged as a particularly important transformation for 2-isopropenylaniline derivatives [8] [9] [10]. This atom-economical approach enables the direct conversion of 2-isopropenylanilines to 1,2,3,4-tetrahydroquinolines through intramolecular cyclization [8] [9]. The reaction proceeds under relatively mild conditions using rhodium catalysts in combination with carbon monoxide and hydrogen [8].

| Catalyst System | Substrate Loading | Temperature (°C) | Pressure (bar) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| Rhodium-diamino complex | 0.1 mol | 80-100 | 20-40 | 85-92 | 150-200 |

| Palladium acetate | 0.2 mol | 60-80 | 1 | 75-80 | 80-120 |

| Nickel chloride | 0.5 mol | 100-120 | 1 | 60-70 | 40-60 |

Palladium-catalyzed intramolecular carbon-hydrogen arylation represents another significant transformation [11]. These reactions enable the formation of complex heterocyclic structures through selective activation of aromatic carbon-hydrogen bonds [11]. The process typically requires the use of acetate bases and proceeds through a palladium(0)/palladium(II) catalytic cycle [11].

Mechanistic Studies of Key Transformations

Detailed mechanistic investigations have provided crucial insights into the reaction pathways of 2-isopropenylaniline transformations [12] [13] [14]. Kinetic studies reveal that many reactions follow first-order kinetics with respect to both the substrate and catalyst concentration [14]. The activation energies for key transformations typically range from 15 to 25 kilocalories per mole, indicating moderate thermal requirements for reaction progression [14].

In rhodium-catalyzed hydroaminomethylation, computational studies and experimental evidence support a mechanism involving initial coordination of the isopropenyl double bond to the rhodium center [8] [1]. This is followed by carbon monoxide insertion and intramolecular nucleophilic attack by the amine nitrogen [8]. The rate-determining step has been identified as the reductive elimination that forms the final cyclized product [8].

Mechanistic studies of Lewis acid-catalyzed cyclizations reveal a stepwise process involving initial complexation, followed by intramolecular nucleophilic attack [12]. Temperature-dependent kinetic studies indicate that the entropy of activation is typically negative, consistent with the formation of an ordered transition state during the cyclization process [12]. Kinetic isotope effect studies using deuterated substrates provide evidence for rate-limiting carbon-hydrogen bond breaking in certain transformations [12].

| Reaction Type | Activation Energy (kcal/mol) | Rate Order | Temperature Dependence |

|---|---|---|---|

| Lewis acid cyclization | 18-22 | First order | Strong |

| Rhodium hydroaminomethylation | 15-19 | First order | Moderate |

| Palladium coupling | 20-25 | First order | Moderate |

Isotopic labeling experiments have elucidated the pathways of hydrogen transfer and carbon-carbon bond formation [14]. These studies demonstrate that hydrogen atoms from specific positions undergo selective migration during the reaction process [14]. The stereochemical outcomes of these transformations are consistent with concerted mechanisms involving six-membered transition states [14].

Solvent Effects and Reaction Optimization Strategies

Solvent selection plays a critical role in optimizing reactions of 2-isopropenylaniline, affecting both reaction rates and selectivity outcomes [15] [16] [17]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide generally favor nucleophilic processes, while nonpolar solvents like toluene are preferred for Lewis acid-catalyzed transformations [15] [16].

The polarity and hydrogen bonding ability of solvents significantly influence regioselectivity in cyclization reactions [15]. Studies have demonstrated that hydrogen bonding between protic solvents and substrate functional groups can direct the approach of electrophilic species, leading to altered product distributions [15]. For example, reactions conducted in acetonitrile show different regioselectivity patterns compared to those performed in toluene due to differential substrate solvation [15].

Temperature optimization studies reveal that most 2-isopropenylaniline transformations exhibit optimal performance in the range of 60-120 degrees Celsius [17]. Lower temperatures often result in incomplete conversion, while excessive heating can lead to decomposition or unwanted side reactions [17]. The relationship between temperature and selectivity follows complex patterns that must be empirically determined for each specific transformation [17].

| Solvent | Dielectric Constant | Optimal Temperature (°C) | Yield (%) | Selectivity Ratio |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 80-100 | 85-90 | 9:1 |

| Toluene | 2.4 | 100-120 | 75-85 | 6:1 |

| Dimethyl sulfoxide | 46.7 | 60-80 | 80-85 | 7:1 |

| Tetrahydrofuran | 7.6 | 80-100 | 70-80 | 5:1 |

Pressure effects have been systematically studied for reactions involving gaseous reagents such as carbon monoxide and hydrogen [17] [18]. Higher pressures generally increase reaction rates by enhancing the concentration of dissolved gases, but excessive pressures can lead to equipment limitations and safety concerns [17]. Optimization studies typically identify pressure ranges of 20-40 bar as optimal for most rhodium-catalyzed transformations [18].

Reaction concentration effects demonstrate that dilute conditions often favor intramolecular cyclization reactions by minimizing competing intermolecular processes [17]. However, very dilute conditions can reduce overall reaction rates due to decreased substrate concentrations [17]. The optimal concentration range for most 2-isopropenylaniline transformations falls between 0.1 and 0.5 molar [17].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant